molecular formula C14H16N2O B1603449 3-(Piperidin-4-YL)quinolin-2(1H)-one CAS No. 205058-78-2

3-(Piperidin-4-YL)quinolin-2(1H)-one

Cat. No.: B1603449
CAS No.: 205058-78-2
M. Wt: 228.29 g/mol
InChI Key: KNBOBBCYHBUEHF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)quinolin-2(1H)-one is a heterocyclic compound that features a quinolinone core with a piperidine ring attached at the third position

Properties

IUPAC Name

3-piperidin-4-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBOBBCYHBUEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592769
Record name 3-(Piperidin-4-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205058-78-2
Record name 3-(Piperidin-4-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with quinolin-2(1H)-one and piperidine.

    Reaction Conditions: A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-YL)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinolinone or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation Products: Various quinolinone derivatives with different oxidation states.

    Reduction Products: Reduced forms of the quinolinone or piperidine rings.

    Substitution Products: Compounds with new functional groups attached to the quinolinone or piperidine rings.

Scientific Research Applications

3-(Piperidin-4-YL)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)quinolin-2(1H)-one depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Quinolin-2(1H)-one Derivatives: Compounds with different substituents on the quinolinone core.

    Piperidine Derivatives: Molecules with modifications to the piperidine ring.

Uniqueness: 3-(Piperidin-4-YL)quinolin-2(1H)-one is unique due to its specific combination of a quinolinone core and a piperidine ring, which imparts distinct chemical and biological properties. This combination can result in enhanced pharmacological activity and specificity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

Biological Activity

3-(Piperidin-4-YL)quinolin-2(1H)-one is a heterocyclic compound characterized by a quinolinone core with a piperidine ring at the third position. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include anti-cancer, anti-inflammatory, and antimicrobial properties.

Target Pathways

The biological activity of this compound is believed to involve several key mechanisms:

  • Fibroblast Growth Factor Receptor (FGFR) Signaling : Compounds with similar structures have been reported to inhibit FGFR1, 2, and 3, which play crucial roles in cell proliferation, migration, and angiogenesis.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to its anticancer effects.

Biological Effects

Research indicates that this compound may induce apoptosis in cancer cells and inhibit their proliferation. For instance, studies have shown that derivatives of quinolinone can significantly affect tumor cell lines, leading to increased cell death compared to control treatments .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound derivatives based on various studies.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)5.0Induces apoptosis
Compound BMCF-7 (breast cancer)10.0Inhibits proliferation
Compound CA549 (lung cancer)8.5FGFR inhibition

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. The following table outlines its effectiveness against various bacterial strains.

Table 2 summarizes the antimicrobial activity of this compound.

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus25Moderate
Escherichia coli50Weak
Mycobacterium tuberculosis15Strong

Study on Cancer Cell Lines

A study published in MDPI evaluated the cytotoxic effects of various quinolinone derivatives, including this compound. The results indicated that certain modifications to the piperidine ring enhanced the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The study revealed that derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for developing new treatments for resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 2
3-(Piperidin-4-YL)quinolin-2(1H)-one

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